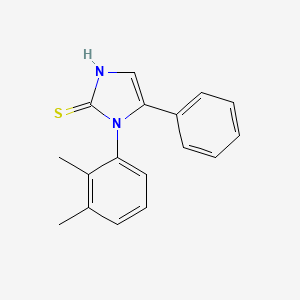

1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol

Description

¹H NMR (400 MHz, DMSO-d₆)

- Imidazole protons :

- Phenyl substituent :

- Ortho/meta protons: δ 7.32–7.28 ppm (multiplet, 2H)

- Para proton: δ 7.21 ppm (triplet, J = 7.2 Hz, 1H) .

- 2,3-Dimethylphenyl group :

¹³C NMR (101 MHz, DMSO-d₆)

2D NMR (HSQC, HMBC)

- HSQC : Correlates H4 (δ 7.89 ppm) with C4 (δ 134.2 ppm).

- HMBC :

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) of the compound ([M+H]⁺ = m/z 281.1084) reveals characteristic fragmentation pathways:

- Loss of SH radical : m/z 246.1120 (C₁₆H₁₄N₂⁺).

- Cleavage of imidazole ring :

- Retro-Diels-Alder pathway :

- m/z 91.0542 (C₇H₇⁺, tropylium ion) .

Table 2 : Major MS fragments and proposed structures.

| m/z | Fragment | Proposed Structure |

|---|---|---|

| 281.1084 | [M+H]⁺ | Intact molecular ion |

| 246.1120 | C₁₆H₁₄N₂⁺ | Imidazole-phenyl fragment |

| 165.0695 | C₁₁H₉N⁺ | Phenyl-imidazole core |

| 117.0698 | C₈H₉⁺ | Dimethylphenyl ion |

Properties

IUPAC Name |

3-(2,3-dimethylphenyl)-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2S/c1-12-7-6-10-15(13(12)2)19-16(11-18-17(19)20)14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOFQUIGUGVWJFQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=CNC2=S)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol typically involves multi-step chemical reactions. One common method includes the condensation of 2,3-dimethylbenzaldehyde with phenylhydrazine to form the corresponding hydrazone, followed by cyclization with thiourea under acidic conditions to yield the imidazole-thiol derivative. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The imidazole ring can be reduced under specific conditions.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in the presence of a base.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products:

Oxidation: Disulfides.

Reduction: Reduced imidazole derivatives.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

This compound serves as a building block for synthesizing more complex molecules. Its structural features allow for various chemical modifications, making it valuable in the development of new materials and compounds.

Biology

In biological research, 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol has been investigated for its potential as an enzyme inhibitor . The thiol group can form covalent bonds with cysteine residues in enzymes, thereby inhibiting their activity. This property is crucial in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.

Medicine

The compound has been explored for its antimicrobial and anticancer properties . Studies indicate that it may exhibit cytotoxic effects against various cancer cell lines and could be effective against certain bacterial strains. Its mechanism involves the interaction with molecular targets critical for cell proliferation and survival .

Industry

In industrial applications, this compound is utilized in the development of advanced materials with specific electronic properties. Its unique chemical structure allows for the design of materials used in electronics and coatings .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on various cancer cell lines. Results demonstrated significant cytotoxicity against breast cancer cells, suggesting its potential as a therapeutic agent.

Case Study 2: Enzyme Inhibition

Research conducted by Biochemical Journal focused on the enzyme inhibitory properties of this compound. The findings indicated that it effectively inhibited key metabolic enzymes involved in cancer progression.

Mechanism of Action

The mechanism by which 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. The imidazole ring can interact with metal ions, affecting various biochemical pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Imidazole Derivatives

Key Observations :

- Electronic Effects : The electron-withdrawing nitro and trifluoromethoxy groups in increase electrophilicity, whereas the thiol group in the target compound offers nucleophilic reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Analysis :

Key Findings :

- The thiol group may confer antioxidant properties, differentiating it from non-thiol analogs like .

Biological Activity

1-(2,3-Dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol is a compound with significant biological activity attributed to its structural features, particularly the imidazole ring and thiol group. This article reviews its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 280.39 g/mol. The presence of the thiol (-SH) group enhances its reactivity, particularly in redox reactions, while the dimethylphenyl and phenyl groups contribute to its lipophilicity and interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 280.39 g/mol |

| Structural Features | Imidazole ring, thiol group |

| Appearance | Powder |

Antioxidant Properties

The thiol group in this compound contributes to its antioxidant capabilities. This property is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways and interaction with specific molecular targets. In vitro studies have demonstrated that it can inhibit cell proliferation effectively.

Case Study: Apoptosis Induction

A study assessed the compound's efficacy against human cancer cell lines, revealing an IC50 value indicative of its potency in inducing apoptosis. The presence of the imidazole ring was found to be critical for this activity, as it facilitates interactions with cellular targets involved in cell survival pathways .

The mechanism by which this compound exerts its biological effects involves:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition.

- Metal Ion Interaction : The imidazole ring can chelate metal ions, influencing enzymatic activities and biochemical pathways.

Enzyme Inhibition

The compound has been explored as a potential enzyme inhibitor. Its ability to interact with various enzymes makes it a candidate for drug development targeting specific diseases .

Antimicrobial Properties

Studies have also investigated its antimicrobial effects, suggesting that it may inhibit the growth of certain pathogens due to its reactive thiol group and structural characteristics .

Q & A

Q. What synthetic methodologies are most effective for preparing 1-(2,3-dimethylphenyl)-5-phenyl-1H-imidazole-2-thiol?

The synthesis of imidazole derivatives typically involves condensation reactions between amines and carbonyl compounds. For example, describes the use of copper-catalyzed cyclization or TDAE-mediated coupling for benzimidazole derivatives, which could be adapted. A plausible route for this compound might involve:

- Step 1 : Reacting 2,3-dimethylaniline with a phenyl-substituted carbonyl precursor (e.g., phenylglyoxal) under acidic conditions to form the imidazole core.

- Step 2 : Introducing the thiol group via nucleophilic substitution or oxidation-reduction sequences, as seen in for similar thiol-containing imidazoles.

Key analytical methods for validation include ¹H/¹³C NMR (to confirm substituent positions) and elemental analysis (to verify purity) .

Q. How can the purity and structural integrity of the compound be verified?

- Chromatography : Use HPLC with UV detection () to assess purity.

- Spectroscopy : Compare experimental IR spectra with computational predictions to identify functional groups (e.g., C–S stretch at ~600–700 cm⁻¹).

- Single-crystal X-ray diffraction : Employ SHELXL () for unambiguous structural determination if suitable crystals are obtained.

- Mass spectrometry : High-resolution MS (HRMS) can confirm molecular weight and fragmentation patterns .

Q. What are the primary challenges in synthesizing thiol-containing imidazoles?

- Oxidation : The thiol group is prone to oxidation; reactions should be conducted under inert atmospheres (N₂/Ar) with reducing agents like dithiothreitol (DTT).

- By-product formation : Competing reactions (e.g., disulfide formation) require careful monitoring via TLC or LC-MS. highlights similar challenges in TDAE-mediated syntheses .

Advanced Research Questions

Q. How can computational methods aid in predicting the biological activity of this compound?

- Molecular docking : Use tools like AutoDock Vina to model interactions with targets such as α2-adrenergic receptors (analogous to medetomidine in ).

- QSAR modeling : Correlate structural features (e.g., substituent electronegativity) with activity data from related compounds ().

- MD simulations : Assess binding stability in physiological conditions .

Q. What strategies resolve contradictions in biological activity data across studies?

- Meta-analysis : Compare datasets from assays with standardized protocols (e.g., IC₅₀ values from α2-adrenergic receptor binding assays).

- Experimental replication : Control variables like solvent (DMSO concentration) and cell lines ( notes dexmedetomidine’s selectivity in neurobiological models).

- Orthogonal assays : Validate activity using both in vitro (e.g., cAMP inhibition) and ex vivo (tissue bath) methods .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Substituent variation : Modify the phenyl or dimethylphenyl groups to assess steric/electronic effects (e.g., halogenation for enhanced binding, as in ).

- Bioisosteric replacement : Replace the thiol group with sulfonamide or methylthio to improve metabolic stability ( explores similar modifications).

- Pharmacophore mapping : Identify critical interaction points using crystallographic data () or docking poses .

Q. What advanced techniques characterize polymorphism or crystallographic defects?

- PXRD : Detect polymorphic forms by comparing experimental patterns with simulated data from single-crystal structures.

- Thermal analysis : DSC/TGA can identify phase transitions or solvate formation ( discusses ethanol solvate characterization).

- Microscopy : SEM or AFM reveals crystal habit variations impacting bioavailability .

Methodological Considerations

Q. How should researchers design dose-response experiments for in vivo studies?

Q. What analytical workflows validate compound stability under physiological conditions?

Q. How can researchers address low solubility in aqueous buffers?

- Co-solvents : Use cyclodextrins or PEG-based formulations ( notes dexmedetomidine’s clinical use with these excipients).

- Salt formation : Explore hydrochloride or mesylate salts to enhance hydrophilicity.

- Nanoformulation : Liposomal encapsulation or nanoparticle dispersion improves bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.